![molecular formula C12H16O3 B2405813 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411289-46-6](/img/structure/B2405813.png)

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

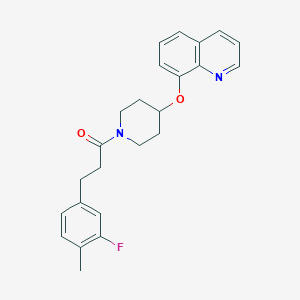

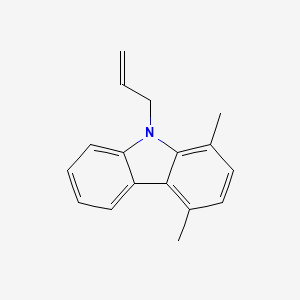

“2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol” is a chemical compound with the molecular formula C21H24O4 . It is also known as 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol .

Molecular Structure Analysis

The molecular structure of “2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol” includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains a phenyl group and a propan-2-ol group .Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol” is approximately 624.763 Da . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Substituted Sulfur-Containing Propan-2-ols Synthesis : Allyl glycidyl ether and 4-(oxiran-2-ylmethyl)morpholine reacted with aromatic dithiols to produce new substituted sulfur-containing propan-2-ols. The reaction follows the classic oxirane ring opening and adheres to the Krasuskii rule. Derivatives of these propan-2-ols were also synthesized (Mesropyan et al., 2009).

Ring-Opening for Cholesteryl Ester Transfer Protein Inhibition : A cholesteryl ester transfer protein (CETP) inhibitor was prepared using a regio- and diastereoselective ring-opening of oxirane in hexafluoro-2-propanol, demonstrating high yields and purity without requiring rare earth metal salts or column chromatography (Li et al., 2010).

Beta-Adrenolytic Activity Derivatives : The compound 3-(Oxiran-2-ylmethoxy)-l,5-diphenyl-lH-1,2,4-triazole was synthesized and further converted into aminoalkanol derivatives with potential beta-adrenolytic activity. These were confirmed through molecular structure analysis and receptor affinity determination (Kossakowski et al., 2006).

Novel Asymmetric Synthesis of (S)-Esmolol : An efficient asymmetric synthesis method for (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate was developed, showcasing a hydrolytic kinetic resolution technique using Jacobsen catalyst (Narsaiah & Kumar, 2011).

‘Quat-Primer’ Polymers Synthesis : Treatment of branched poly(ethylene imine) with derivatives of oxirane resulted in 'quat-primer polymers' with cationic and reactive groups, useful in coatings and material sciences (Goel et al., 2008).

Analytical Chemistry and Detection Techniques

- Bisphenols Identification in Human Breast Milk : The compound was involved in the detection of bisphenols, such as BPA and BPS, in human breast milk using advanced techniques like HPLC coupled with diode-array detector (DAD) and fluorescence detector (FLD), indicating its utility in sensitive analytical methods (Tuzimski et al., 2020).

Material Science and Engineering Applications

- Liquid Crystalline Epoxy Synthesis : Liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units were synthesized, showing potential applications in microelectronics due to high thermal conductivity and excellent thermal stabilities (Chen et al., 2019).

Propiedades

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMBKLILSZXCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

methanone](/img/structure/B2405746.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)